molecular formula C19H15FN2O3 B12043407 N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B12043407
M. Wt: 338.3 g/mol
InChI Key: DVXQHTOLSWJWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclization and functionalization steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, solvent-free reactions, or the use of ionic liquids as reaction media . These methods aim to reduce reaction times, improve yields, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline derivative with a ketone functional group, while reduction of the carbonyl groups may produce alcohol derivatives .

Scientific Research Applications

N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H15FN2O3

Molecular Weight

338.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H15FN2O3/c20-13-8-1-2-9-14(13)21-18(24)15-17(23)12-7-3-5-11-6-4-10-22(16(11)12)19(15)25/h1-3,5,7-9,23H,4,6,10H2,(H,21,24)

InChI Key

DVXQHTOLSWJWQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.